molecular formula C10H17NO4 B14317208 2-[(tert-Butoxycarbonyl)amino]pent-2-enoic acid CAS No. 113266-26-5

2-[(tert-Butoxycarbonyl)amino]pent-2-enoic acid

Cat. No.: B14317208
CAS No.: 113266-26-5
M. Wt: 215.25 g/mol
InChI Key: BLMYSBSVYFDBJX-UHFFFAOYSA-N
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Description

2-[(tert-Butoxycarbonyl)amino]pent-2-enoic acid is an organic compound with the molecular formula C10H17NO4. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely utilized to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(tert-Butoxycarbonyl)amino]pent-2-enoic acid typically involves the protection of an amino acid precursor with a tert-butoxycarbonyl group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-[(tert-Butoxycarbonyl)amino]pent-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include Boc-protected amines, oxo derivatives, and various substituted compounds depending on the specific reagents and conditions used.

Scientific Research Applications

2-[(tert-Butoxycarbonyl)amino]pent-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(tert-Butoxycarbonyl)amino]pent-2-enoic acid involves the protection of amine groups during chemical reactions. The Boc group is stable under basic and neutral conditions but can be removed under acidic conditions, allowing for selective deprotection of the amine functionality. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis, enabling the sequential construction of complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(tert-Butoxycarbonyl)amino]pent-2-enoic acid is unique due to its specific structure and the presence of the Boc protecting group, which provides stability and selectivity in chemical reactions. Its versatility in various synthetic applications and its role in the preparation of complex molecules make it a valuable compound in organic chemistry.

Properties

CAS No.

113266-26-5

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-enoic acid

InChI

InChI=1S/C10H17NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h6H,5H2,1-4H3,(H,11,14)(H,12,13)

InChI Key

BLMYSBSVYFDBJX-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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